molecular formula C20H22O6 B1672111 (10-methyl-5-methylidene-6,14-dioxo-7,13-dioxatricyclo[10.2.1.04,8]pentadeca-1(15),9-dien-3-yl) 2-methylbut-2-enoate CAS No. 185213-52-9

(10-methyl-5-methylidene-6,14-dioxo-7,13-dioxatricyclo[10.2.1.04,8]pentadeca-1(15),9-dien-3-yl) 2-methylbut-2-enoate

Cat. No.: B1672111
CAS No.: 185213-52-9
M. Wt: 358.4 g/mol
InChI Key: FTPHYXGWMIZVMP-UGZAWPFQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(10-methyl-5-methylidene-6,14-dioxo-7,13-dioxatricyclo[10.2.1.04,8]pentadeca-1(15),9-dien-3-yl) 2-methylbut-2-enoate is a sesquiterpene lactone compound derived from the plant Elephantopus scaber L. This compound has garnered attention due to its significant biological activities, particularly its anti-cancer properties . This compound is one of the major active components found in Elephantopus scaber L., which is traditionally used in various medicinal practices .

Preparation Methods

(10-methyl-5-methylidene-6,14-dioxo-7,13-dioxatricyclo[10.2.1.04,8]pentadeca-1(15),9-dien-3-yl) 2-methylbut-2-enoate can be isolated from the dried whole plant of Elephantopus scaber L. The plant is extracted with ethanol, and the extract is then subjected to various chromatographic techniques to isolate scabertopin . The compound can be dissolved in organic solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO) .

Scientific Research Applications

(10-methyl-5-methylidene-6,14-dioxo-7,13-dioxatricyclo[10.2.1.04,8]pentadeca-1(15),9-dien-3-yl) 2-methylbut-2-enoate has been extensively studied for its anti-cancer properties. It has been shown to induce necroptosis in bladder cancer cells by promoting the production of mitochondrial reactive oxygen species . This compound also inhibits the migration and invasion abilities of cancer cells, making it a promising candidate for cancer therapy .

Comparison with Similar Compounds

Properties

IUPAC Name

(10-methyl-5-methylidene-6,14-dioxo-7,13-dioxatricyclo[10.2.1.04,8]pentadeca-1(15),9-dien-3-yl) 2-methylbut-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22O6/c1-5-11(3)18(21)25-16-9-13-8-14(24-20(13)23)6-10(2)7-15-17(16)12(4)19(22)26-15/h5,7-8,14-17H,4,6,9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTPHYXGWMIZVMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C(C)C(=O)OC1CC2=CC(CC(=CC3C1C(=C)C(=O)O3)C)OC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(10-methyl-5-methylidene-6,14-dioxo-7,13-dioxatricyclo[10.2.1.04,8]pentadeca-1(15),9-dien-3-yl) 2-methylbut-2-enoate
Reactant of Route 2
(10-methyl-5-methylidene-6,14-dioxo-7,13-dioxatricyclo[10.2.1.04,8]pentadeca-1(15),9-dien-3-yl) 2-methylbut-2-enoate
Reactant of Route 3
(10-methyl-5-methylidene-6,14-dioxo-7,13-dioxatricyclo[10.2.1.04,8]pentadeca-1(15),9-dien-3-yl) 2-methylbut-2-enoate
Reactant of Route 4
(10-methyl-5-methylidene-6,14-dioxo-7,13-dioxatricyclo[10.2.1.04,8]pentadeca-1(15),9-dien-3-yl) 2-methylbut-2-enoate
Reactant of Route 5
(10-methyl-5-methylidene-6,14-dioxo-7,13-dioxatricyclo[10.2.1.04,8]pentadeca-1(15),9-dien-3-yl) 2-methylbut-2-enoate
Reactant of Route 6
(10-methyl-5-methylidene-6,14-dioxo-7,13-dioxatricyclo[10.2.1.04,8]pentadeca-1(15),9-dien-3-yl) 2-methylbut-2-enoate
Customer
Q & A

Q1: What is the mechanism of action of Scabertopin in bladder cancer cells?

A1: Scabertopin induces a form of programmed cell death called necroptosis in bladder cancer cells. [] This occurs through the promotion of reactive oxygen species (ROS) production in the mitochondria, ultimately leading to cell death. [] Additionally, Scabertopin inhibits the FAK/PI3K/Akt signaling pathway, leading to a decrease in MMP-9 expression, and ultimately inhibiting the migration and invasion of bladder cancer cells. []

Q2: What is the structure of Scabertopin and are there other similar compounds found in Elephantopus scaber?

A2: Scabertopin belongs to a class of compounds called sesquiterpene lactones. It is one of four major sesquiterpene lactones found in Elephantopus scaber. The other three are isoscabertopin, deoxyelephantopin, and isodeoxyelephantopin. [, ] These compounds are stereoisomers, meaning they have the same molecular formula and sequence of bonded atoms, but differ in the three-dimensional orientations of their atoms in space. [] The differences in their NOESY spectra can be used to determine the C2 conformation of each isomer. []

Q3: What is the in vitro activity of Scabertopin and related compounds against cancer cells?

A3: Scabertopin, along with isodeoxyelephantopin, have demonstrated significant inhibitory effects on the growth of various cancer cell lines, including SMMC-7721 (liver cancer), Hela (cervical cancer), and Caco-2 (colon cancer), in a dose-dependent manner. [, ] Notably, isodeoxyelephantopin exhibited a more potent effect than the chemotherapy drug paclitaxel against lung cancer cells. [] Deoxyelephantopin also showed promising antitumor activity both in vitro and in vivo, inducing apoptosis in HeLa cells and inhibiting tumor growth in a murine model. []

Q4: Has the structure of Scabertopin been modified to enhance its activity?

A4: Yes, researchers have investigated the structure-activity relationship (SAR) of sesquiterpene lactones from Elephantopus scaber with the aim of developing less toxic and more potent anticancer agents. [] For instance, modifications such as hydrogenation and epoxidation have been performed on deoxyelephantopin and Scabertopin, leading to the synthesis of new derivatives with varying antitumor activities. []

Q5: Are there any ongoing research efforts focused on developing Scabertopin as a potential anticancer drug?

A5: Research on Scabertopin continues to explore its potential as an anticancer agent. Recent studies have focused on semisynthetic modifications of Scaberol C, a precursor to Scabertopin, to generate novel derivatives with enhanced anticancer activity against non-small cell lung cancer. [] These efforts highlight the ongoing interest in leveraging the therapeutic potential of Scabertopin and its derivatives for cancer treatment.

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